molecular formula C14H5F9O B14093013 1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene

1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene

Cat. No.: B14093013
M. Wt: 360.17 g/mol
InChI Key: UNYISHZKXFMIJO-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and trifluoromethyl groups. These functional groups impart unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation and nucleophilic substitution reactions. One common method involves the reaction of a difluorobenzene derivative with a trifluoromethyl phenol under specific conditions to introduce the trifluoromethyl groups and the phenoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-[2-fluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-6-(trifluoromethyl)benzene

Uniqueness

The uniqueness of 1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene lies in its specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties can result in different reactivity, stability, and interactions compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H5F9O

Molecular Weight

360.17 g/mol

IUPAC Name

1,3-difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H5F9O/c15-8-2-1-6(13(18,19)20)5-11(8)24-12-9(16)3-7(4-10(12)17)14(21,22)23/h1-5H

InChI Key

UNYISHZKXFMIJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC2=C(C=C(C=C2F)C(F)(F)F)F)F

Origin of Product

United States

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